Enhanced Lipophilicity vs. Cyclopropylmethyl Analog
The target compound exhibits a computed XLogP3-AA of 1.5, reflecting the contribution of the cyclobutylmethyl moiety. This is 0.6 log units higher than 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (XLogP3-AA = 0.9) and 1.3 log units higher than the unsubstituted 1H-pyrazole-4-sulfonyl chloride (XLogP3-AA = 0.2) [1]. This incremental lipophilicity can be exploited to tune logD without resorting to bulkier, higher-molecular-weight N-substituents such as cyclohexylmethyl.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 (C₈H₁₁ClN₂O₂S, MW 234.70) |
| Comparator Or Baseline | 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride: XLogP3-AA = 0.9 (C₇H₉ClN₂O₂S, MW 220.68); 1H-pyrazole-4-sulfonyl chloride (unsubstituted): XLogP3-AA = 0.2 (C₃H₃ClN₂O₂S, MW 166.59) |
| Quantified Difference | ΔXLogP3-AA = +0.6 vs. cyclopropylmethyl analog; ΔXLogP3-AA = +1.3 vs. unsubstituted parent |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2024–2025 release); values are for the neutral sulfonyl chloride forms. |
Why This Matters
The intermediate lipophilicity of the cyclobutylmethyl analog fills a gap between the overly polar unsubstituted parent and excessively lipophilic large-cycloalkyl variants, enabling finer ADME optimization in lead series.
- [1] PubChem Compound Summaries: CID 65459759 (target, XLogP3-AA 1.5); CID 60911764 (cyclopropylmethyl analog, XLogP3-AA 0.9); CID 22733127 (unsubstituted parent, XLogP3-AA 0.2). Computed by XLogP3 3.0. View Source
